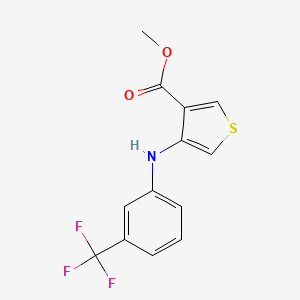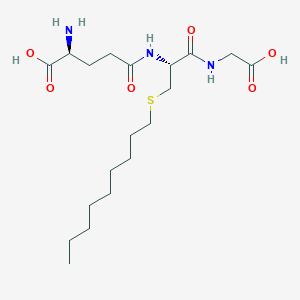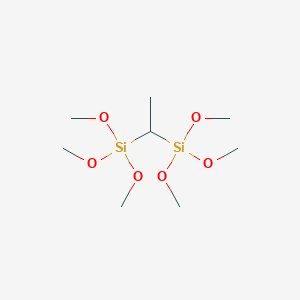
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- is an organosilicon compound. This compound is characterized by the presence of silicon and oxygen atoms within its molecular structure, which imparts unique chemical and physical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- typically involves the reaction of methyltrichlorosilane with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate siloxane compounds, which are then further reacted to yield the final product. The reaction conditions usually include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- is scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes and silanes depending on the nucleophile used.
Scientific Research Applications
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, making the compound useful in biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: Another organosilicon compound with similar applications.
Tetramethoxysilane: Used in the synthesis of silicon-based materials.
Trimethylsilanol: A simpler organosilicon compound with similar reactivity.
Uniqueness
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-4-methyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
87061-55-0 |
|---|---|
Molecular Formula |
C8H22O6Si2 |
Molecular Weight |
270.43 g/mol |
IUPAC Name |
trimethoxy(1-trimethoxysilylethyl)silane |
InChI |
InChI=1S/C8H22O6Si2/c1-8(15(9-2,10-3)11-4)16(12-5,13-6)14-7/h8H,1-7H3 |
InChI Key |
NFPDOPYDOVONOM-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si](OC)(OC)OC)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


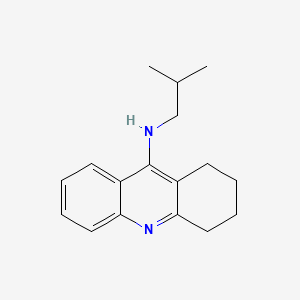
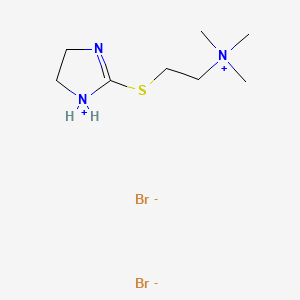
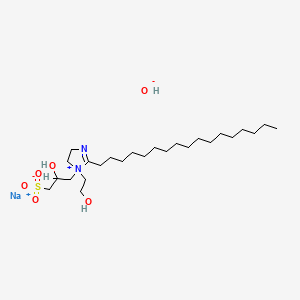
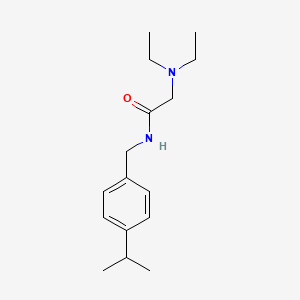
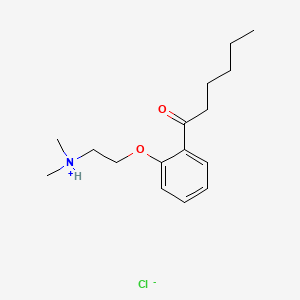
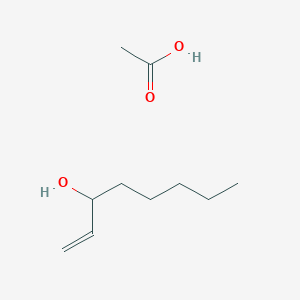
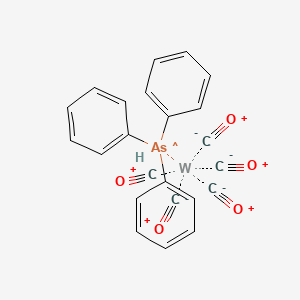
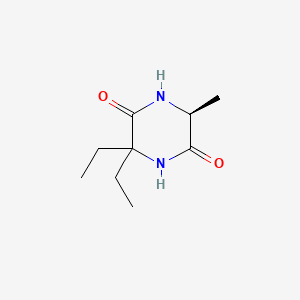
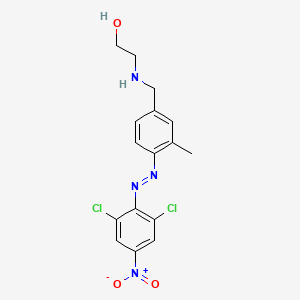
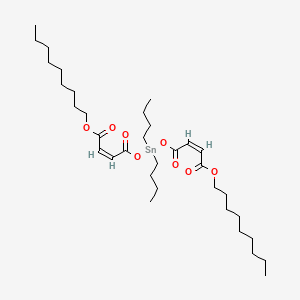

![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
